2,3-dihydro-1H-carbazol-4(9H)-one
Overview
Description
2,3-dihydro-1H-carbazol-4(9H)-one, also known as this compound, is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds containing the carbazole motif, which is structurally related to 1,2,3,4-tetrahydro-4-oxo-carbazole, have been associated with several biological activities .
Mode of Action
It is known that several members of this family emit fluorescence on photoexcitation , which could potentially be used in biochemical and biophysical research.
Biochemical Pathways
It is known that carbazole derivatives, which are structurally related to 1,2,3,4-tetrahydro-4-oxo-carbazole, have diverse and versatile biological properties .
Pharmacokinetics
It is known that the compound has a predicted boiling point of 3357±410 °C and a predicted pKa of 493±020 .
Result of Action
It is known that compounds containing the carbazole motif, which is structurally related to 1,2,3,4-tetrahydro-4-oxo-carbazole, have antibacterial and antiyeast properties in addition to suppressing the growth of phytopathogenic fungi .
Action Environment
It is known that the fluorescence of several members of this family is sensitive to the polarity and the hydrogen-bonded nature of the solvent .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydro-4-oxo-carbazole is an important synthetic intermediate to obtain carbazole derivatives . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . On photoexcitation, certain derivatives of this compound emit fluorescence, making them useful for visualizing biological processes .
Cellular Effects
The compound has been found to have antibacterial and antiyeast properties, in addition to suppressing the growth of phytopathogenic fungi . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1,2,3,4-Tetrahydro-4-oxo-carbazole exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydro-4-oxo-carbazole change over time. The compound is stable and does not easily decompose, allowing for long-term storage . Long-term effects on cellular function observed in in vitro or in vivo studies are still being researched.
Metabolic Pathways
1,2,3,4-Tetrahydro-4-oxo-carbazole is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrahydro-4-oxo-carbazole within cells and tissues are complex processes that involve various transporters and binding proteins. The compound’s localization or accumulation may be affected by these interactions .
Subcellular Localization
The subcellular localization of 1,2,3,4-Tetrahydro-4-oxo-carbazole and its effects on activity or function are areas of active research. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
1,2,3,9-tetrahydrocarbazol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-2,4-5,13H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXKDTZEIWTHRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290622 | |
Record name | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801290622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15128-52-6 | |
Record name | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15128-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801290622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.